molecular formula C20H15BrFN5O4 B2612841 N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251675-95-2

N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2612841
CAS No.: 1251675-95-2
M. Wt: 488.273
InChI Key: LSFWBQDXMKOZDR-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Its structure includes a 4-bromo-2-fluorophenyl group attached via an acetamide linker and an 8-(3-methoxyphenoxy) substituent on the triazolo-pyrazine scaffold.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN5O4/c1-30-13-3-2-4-14(10-13)31-19-18-25-27(20(29)26(18)8-7-23-19)11-17(28)24-16-6-5-12(21)9-15(16)22/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFWBQDXMKOZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of the bromo and fluoro substituents: Halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor can be employed to introduce the bromo and fluoro groups onto the phenyl ring.

    Attachment of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions using methoxyphenol and suitable leaving groups.

    Final acylation step: The acetamide moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluoro substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or reduced analogs.

Scientific Research Applications

Pharmacological Properties

The compound's structure indicates potential therapeutic applications, particularly as sodium channel inhibitors and other therapeutic agents. Research suggests that similar compounds exhibit significant biological activity at micromolar concentrations, which positions this compound as a candidate for further exploration in various therapeutic contexts .

Potential Therapeutic Areas:

  • Anticancer Activity: The compound may exhibit anticancer properties, similar to other compounds in its class that have shown efficacy against various cancer cell lines. Studies involving molecular docking and biological assessments are necessary to elucidate its potential as an anticancer agent .
  • Anti-inflammatory Effects: Given the structural similarities to known anti-inflammatory agents, this compound may also possess anti-inflammatory properties. In silico studies could provide insights into its mechanism of action and efficacy in reducing inflammation .

Synthesis and Chemical Reactions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves several multi-step organic reactions. Key methods include:

  • Formation of the Triazolopyrazine Core: Cyclization of precursors under specific conditions (e.g., strong acids or bases) is necessary to form the triazolopyrazine core.
  • Halogenation Reactions: The introduction of bromo and fluoro substituents can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor.
  • Nucleophilic Substitution: This step involves attaching the methoxyphenoxy group through nucleophilic substitution reactions with appropriate leaving groups .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Reported Activity / Notes Reference Evidence
Target Compound : N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide [1,2,4]Triazolo[4,3-a]pyrazine R1: 4-bromo-2-fluorophenyl; R2: 3-methoxyphenoxy ~500 (estimated) N/A Inferred kinase/PROTAC activity
Compound 12 : 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide [1,2,4]Triazolo[4,3-a]pyrazine R1: 4-hydroxyphenyl; R2: acetamide ~410 260–263 Antioxidant activity
Compound (I) : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine R1: 4-bromophenyl; R2: pyrazine 308.14 433–435 (decomp.) Structural analog of benzylpenicillin
NE-018 : PROTAC derivative (triazolo-diazepine-thieno core) Thieno-triazolo-diazepine R1: 4-chlorophenyl; R2: polyethylene glycol linker ~950 N/A Neosubstrate degradation (PROTAC)
Example 53 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine R1: fluorophenyl; R2: isopropylbenzamide 589.1 (M++1) 175–178 Kinase inhibition (chromenone core)
Compound 3 : 3-(8-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-6-yl) phenol [1,2,4]Triazolo[1,5-a]pyrazine R1: furan-2-yl; R2: phenol ~350 N/A Intermediate for active compounds

Key Structural and Functional Insights:

Core Modifications: The target compound’s [1,2,4]triazolo[4,3-a]pyrazine core is distinct from pyrazolo[3,4-d]pyrimidine (e.g., Example 53 ) or thieno-triazolo-diazepine (NE-018 ). These variations influence electronic properties and binding pocket compatibility.

Substituent Effects: Halogenation: The 4-bromo-2-fluorophenyl group in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., Compound 12 ). Bromine’s steric bulk may improve target selectivity over chlorine derivatives (e.g., 4-chlorobenzyl in ). Phenoxy vs. Sulfanyl: The 3-methoxyphenoxy group in the target compound likely increases solubility compared to sulfanyl-containing analogs (e.g., 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} derivatives in ).

Pharmacological Implications: Compounds with triazolo-pyrazine cores (e.g., Compound 12 ) exhibit antioxidant activity, suggesting the target compound may share redox-modulating properties.

Synthetic Accessibility: The acetamide linker in the target compound is synthetically accessible via carbodiimide-mediated coupling, as demonstrated in . However, introducing the 3-methoxyphenoxy group may require optimized coupling conditions compared to simpler phenoxy substituents (e.g., Compound 12 ).

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with significant potential in pharmacology. It belongs to a class of fused heterocyclic compounds that are increasingly being studied for their biological activities, particularly their interactions with various biological targets such as ion channels and receptors.

Chemical Structure

The compound's chemical structure includes multiple functional groups that suggest diverse interactions with biological systems. The presence of a bromo and fluoro substituent on the phenyl ring, along with the triazole and pyrazine moieties, enhances its potential for pharmacological applications.

Property Details
IUPAC Name This compound
Molecular Formula C16H15BrF N4O3
Molecular Weight 396.22 g/mol

The mechanism of action for this compound is believed to involve its interaction with specific ion channels or receptors. Similar compounds have shown significant biological activity at micromolar concentrations, indicating that this compound may also exhibit potent effects in relevant biological assays.

Pharmacological Potential

Research indicates that compounds within this class can function as sodium channel inhibitors and possess anticancer properties. The ongoing investigations into their pharmacological profiles suggest potential applications in treating various diseases, including cancer and neurological disorders.

Case Studies and Research Findings

  • Anticancer Activity : In studies involving similar compounds, significant inhibitory effects against human non-small cell lung cancer (A549) cells have been reported. For instance, compounds with structural similarities demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting a promising avenue for further development.
    Compound IC50 (µM) Comparison to 5-FU
    Compound 6l0.46 ± 0.02Better
    Compound 6k3.14 ± 0.29Better
    5-FU4.98 ± 0.41-
    These findings indicate that modifications on the phenyl ring can enhance cytotoxic effects against cancer cells through mechanisms such as apoptosis induction via mitochondrial pathways .
  • Sodium Channel Inhibition : The compound's structural characteristics suggest it may act as a sodium channel inhibitor. This activity is crucial for developing treatments for conditions like epilepsy and chronic pain.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis process and verify the structure of intermediates.

Q & A

Basic: How can researchers optimize the synthetic route for this compound to improve yield and scalability?

Methodological Answer:
Optimization can be achieved via Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, flow chemistry setups (as demonstrated in pyrazolo-pyrimidine syntheses) enable precise control over reaction conditions, reducing side products . Parallel synthesis techniques, such as those used in copolymerization studies, can identify optimal stoichiometric ratios for intermediates . Additionally, substituting hazardous reagents (e.g., trichloroisocyanuric acid) with safer alternatives, as seen in acetamide syntheses, improves safety without compromising efficiency .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions on the triazolopyrazine and aryl rings, referencing coupling constants for fluorine and bromine (e.g., 19^19F NMR for fluorophenyl groups) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% formic acid) resolves polar impurities, while high-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) .
  • FT-IR : Validate carbonyl (C=O, ~1700 cm1^{-1}) and triazole (C-N, ~1500 cm1^{-1}) functional groups .

Basic: How can researchers assess the purity of this compound for in vitro assays?

Methodological Answer:
Employ orthogonal purity assays :

  • HPLC-DAD : Use a diode array detector (220–400 nm) to detect UV-active impurities; ≥95% purity is typical for bioactive testing .
  • Elemental Analysis (EA) : Compare experimental C/H/N/O percentages with theoretical values (deviation ≤0.4% acceptable) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify solvent residues or hydrated forms .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with flexible side chains in the binding pocket to account for induced-fit effects. Set exhaustiveness ≥32 for thorough sampling .
  • Molecular Dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) in explicit solvent to assess binding stability; calculate RMSD and ligand-protein interaction energies .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., bromine substitution) using Schrödinger’s FEP+ .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based kinase inhibition) and cell-based assays (e.g., proliferation IC50_{50}) to rule out assay-specific artifacts .
  • Structural Analog Screening : Compare activity of derivatives (e.g., 4-chloro vs. 4-bromo substituents) to identify pharmacophore-critical groups .
  • Meta-Analysis : Pool data from PubChem BioAssay entries and apply statistical weighting for sample size and assay quality .

Advanced: What strategies ensure the compound’s stability under physiological conditions during in vivo studies?

Methodological Answer:

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24h; monitor degradation via LC-MS to identify labile groups (e.g., methoxyphenoxy ethers) .
  • Plasma Stability Assays : Expose to mouse/human plasma (37°C, 1h); quantify remaining parent compound to assess esterase/oxidase susceptibility .
  • Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., 3-methoxyphenoxy → 3-cyanophenoxy) and screen against target/off-target panels .
  • Covalent Docking : Model potential covalent interactions (e.g., bromine as a halogen bond donor) using Schrödinger’s CovDock .
  • Proteome-Wide Profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS to identify off-target binding partners .

Advanced: What in vitro/in vivo models are suitable for studying the compound’s metabolic fate?

Methodological Answer:

  • Hepatic Microsomes : Incubate with human/mouse liver microsomes (+NADPH) to identify Phase I metabolites (e.g., demethylation, oxidation) .
  • Caco-2 Permeability Assays : Assess intestinal absorption potential (Papp_{app} >1×106^{-6} cm/s suggests good bioavailability) .
  • Rodent PK Studies : Administer IV/PO doses; collect plasma samples over 24h for LC-MS/MS quantification and metabolite identification .

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